molecular formula C6H10N4O B1611194 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 59023-32-4

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B1611194
CAS No.: 59023-32-4
M. Wt: 154.17 g/mol
InChI Key: MAEONVQIUBKEIF-UHFFFAOYSA-N
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Description

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-amino-1,3-dimethyl-1H-pyrazole with a suitable carboxylating agent. One common method involves the use of carbon dioxide under high pressure and temperature conditions. Another approach is the reaction of 4-amino-1,3-dimethyl-1H-pyrazole with an ester or acid chloride derivative, followed by hydrolysis to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methyl groups at positions 1 and 3 of the pyrazole ring enhance its stability and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-amino-2,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-4(7)5(6(8)11)10(2)9-3/h7H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEONVQIUBKEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550512
Record name 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59023-32-4
Record name 4-Amino-1,3-dimethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Fifty g of 1,3-dimethyl-4-nitropyrazole-5-carboxamide dissolved in methanol, 2 g 50% aqueous Raney nickel added, was reduced under a hydrogen atmosphere until a 8.15 pound drop in pressure noted. The reaction mixture was filtered, the filtrate concentrated, and the crude material recrystallized in ethyl acetate to yield the product, mp. 154°-155° C.
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Synthesis routes and methods II

Procedure details

To a solution of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide (730 mg, 3.96 mmol) in anhydrous ethanol (100 mL) and ethyl acetate (100 mL) was added 10 wt % Pd on carbon (100.0 mg). The reaction mixture was evacuated with vacuum and purged with H2 (3×), then stirred under H2 at 50 psi for 5 hours. The reaction mixture was then filtered through a pad of Celite®. The filtrate was concentrated in vacuo and the crude was purified by column chromotagraphy (Si-PPC, gradient 0 to 30% methanol in dichloromethane) to get the desired product (597.0 mg, 97.7%) as a solid. 1H NMR (DMSO-d6, 400 MHz) δ ppm 7.26 (br s, 2H), 4.03 (br s, 2H), 3.84 (s, 3H), 2.02 (s, 3H); LC-MS m/z (method A)=155.2 [M+H]+, RT=0.35 min.
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730 mg
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100 mL
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100 mL
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100 mg
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Yield
97.7%

Synthesis routes and methods III

Procedure details

1.1 ml of hydrazine hydrate are added dropwise at 60° to 75° C. to a suspension of 2.0 g of 1,3-dimethyl-4-nitropyrazole-5-carboxamide and approximately 0.2 g of moist Raney nickel in 15 ml of ethanol; the solution is kept at the boil for 1.5 hours and is filtered. The filtrate is concentrated to dryness in vacuo, and 1.3 g of the hydrochloride, mp 232° to 234° C. (dec.), are precipitated by means of an ethereal solution of hydrogen chloride.
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1.1 mL
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2 g
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0.2 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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